Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds This compound features a pyridazine ring substituted with a 3-methoxyphenyl group at the 6-position and a chloro group at the 3-position, along with an ethyl ester group at the 4-position
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: One common synthetic route involves the bromination of 3-methoxyphenylpyridazine followed by nucleophilic substitution with ethyl chloroformate.
Cross-Coupling Reactions: Another method includes cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methoxyphenylpyridazine is coupled with ethyl chloroformate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid
Reduction: 3-chloro-6-(3-methoxyphenyl)pyridazine-4-amine
Substitution: Various substituted pyridazines depending on the nucleophile used
Scientific Research Applications
Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate is compared with other similar compounds such as:
Ethyl 6-chloro-5-formyl-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Uniqueness: The presence of the methoxy group at the 3-position and the chloro group at the 6-position distinguishes this compound from its analogs, contributing to its unique chemical and biological properties.
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Properties
IUPAC Name |
ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRLLJDLNDPPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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